N-Désisopropylpropranolol
Vue d'ensemble
Description
Le norpropranolol (chlorhydrate) est un métabolite actif du propranolol, un antagoniste non sélectif des récepteurs bêta-adrénergiques. Il est formé à partir du propranolol par l'isoforme CYP1A2 du cytochrome P450. Le norpropranolol se lie aux récepteurs bêta-adrénergiques et inhibe l'activation de l'adénylate cyclase induite par l'isoprotérénol .
Applications De Recherche Scientifique
Norpropranolol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of beta-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and anxiety disorders.
Industry: Utilized in the development of beta-blocker drugs and related pharmaceuticals.
Mécanisme D'action
Mode of Action
NDP, like propranolol, is a non-selective beta-adrenergic antagonist . It binds to beta-adrenergic receptors, blocking the binding of adrenaline and noradrenaline. This blockade results in a decrease in heart rate, cardiac output, and blood pressure .
Biochemical Pathways
The metabolism of propranolol, from which NDP is derived, involves three main pathways: ring oxidation, side chain oxidation, and glucuronidation . The formation of NDP is part of the side chain oxidation process. The first step to NDP is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .
Pharmacokinetics
Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . The first step to NDP is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid . The pharmacokinetics of NDP would be expected to follow similar principles, with absorption, distribution, metabolism, and excretion (ADME) properties influenced by these metabolic pathways.
Result of Action
The molecular and cellular effects of NDP’s action are likely to be similar to those of propranolol, given that they share the same targets. This includes a decrease in heart rate, cardiac output, and blood pressure . .
Action Environment
The action, efficacy, and stability of NDP can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the activity of the CYP enzymes involved in NDP metabolism . For example, quinidine, a specific inhibitor of CYP2D6, can inhibit propranolol 4- and 5-hydroxylase activities selectively and in a concentration-dependent manner . Similarly, alpha-naphthoflavone, a potent inhibitor of CYP1A2, can inhibit all of the propranolol oxidation activities .
Analyse Biochimique
Biochemical Properties
N-Desisopropylpropranolol plays a significant role in biochemical reactions. It is primarily metabolized by the cytochrome P450 isozymes, specifically CYP1A2 and CYP2D6 . The process of side-chain oxidation involves two steps, with the first step to N-Desisopropylpropranolol being catalyzed mainly by CYP1A2 .
Cellular Effects
The cellular effects of N-Desisopropylpropranolol are primarily observed in the context of its parent drug, propranolol. Propranolol and its metabolites, including N-Desisopropylpropranolol, have been detected in infants’ plasma, indicating its systemic circulation and potential cellular effects .
Molecular Mechanism
The molecular mechanism of N-Desisopropylpropranolol is closely tied to its parent drug, propranolol. The metabolism of propranolol involves ring oxidation and side-chain N-desisopropylation, with N-Desisopropylpropranolol being a key product of the latter process .
Temporal Effects in Laboratory Settings
Studies have successfully quantified the concentrations of propranolol and its metabolites, including N-Desisopropylpropranolol, in the plasma of infants over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of N-Desisopropylpropranolol in animal models are limited, research on propranolol metabolism in dogs has been conducted
Metabolic Pathways
N-Desisopropylpropranolol is involved in the metabolic pathways of propranolol. The side-chain oxidation process, which produces N-Desisopropylpropranolol, is catalyzed mainly by CYP1A2 .
Transport and Distribution
Current studies primarily focus on the detection of N-Desisopropylpropranolol in plasma .
Subcellular Localization
Given its role as a metabolite of propranolol, it is likely to be found in the liver where propranolol metabolism primarily occurs
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du norpropranolol implique généralement la N-désalkylation du propranolol. Ce processus est catalysé par le système enzymatique du cytochrome P450, plus précisément par la CYP1A2 . Les conditions réactionnelles comprennent souvent la présence d'un agent oxydant et d'un solvant approprié pour faciliter la réaction.
Méthodes de production industrielle : La production industrielle du norpropranolol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit .
Analyse Des Réactions Chimiques
Types de réactions : Le norpropranolol subit diverses réactions chimiques, notamment :
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution : Le norpropranolol peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions courants :
Oxydation : Sulfate de cérium (IV) en milieu acide.
Réduction : Borohydrure de sodium dans un solvant approprié.
Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation par le sulfate de cérium (IV) peut produire divers dérivés oxydés .
4. Applications de la recherche scientifique
Le norpropranolol a une large gamme d'applications dans la recherche scientifique :
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.
Industrie : Utilisé dans le développement de médicaments bêtabloquants et de produits pharmaceutiques connexes.
5. Mécanisme d'action
Le norpropranolol exerce ses effets en se liant aux récepteurs bêta-adrénergiques, bloquant ainsi l'action des catécholamines endogènes comme l'adrénaline et la noradrénaline. Cela entraîne une diminution de la fréquence cardiaque, de la contractilité myocardique et de la pression artérielle . Les cibles moléculaires comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, et les voies impliquées comprennent l'inhibition de l'activité de l'adénylate cyclase .
Composés similaires :
Propranolol : Le composé parent dont est dérivé le norpropranolol.
Aténolol : Un antagoniste sélectif des récepteurs bêta-1 adrénergiques utilisé principalement pour les affections cardiovasculaires.
Métoprolol : Un autre antagoniste sélectif des récepteurs bêta-1 adrénergiques ayant des utilisations thérapeutiques similaires à l'aténolol.
Unicité du norpropranolol : Le norpropranolol est unique en raison de sa formation en tant que métabolite du propranolol et de son affinité de liaison spécifique aux récepteurs bêta-adrénergiques. Sa capacité à inhiber l'activité de l'adénylate cyclase le distingue des autres bêtabloquants .
Comparaison Avec Des Composés Similaires
Propranolol: The parent compound from which norpropranolol is derived.
Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses as atenolol.
Uniqueness of Norpropranolol: Norpropranolol is unique due to its formation as a metabolite of propranolol and its specific binding affinity to beta-adrenergic receptors. Its ability to inhibit adenylate cyclase activity distinguishes it from other beta-blockers .
Activité Biologique
N-Desisopropylpropranolol (NDP) is a significant metabolite of the non-selective beta-blocker propranolol, primarily formed through the action of cytochrome P450 enzymes in the liver. This article explores the biological activity of NDP, including its metabolic pathways, pharmacokinetics, and interactions with other compounds.
Metabolism and Pharmacokinetics
NDP is predominantly produced via N-desisopropylation of propranolol, a process largely mediated by the cytochrome P450 isozyme CYP1A2. Research indicates that propranolol is metabolized into several metabolites, with NDP being one of the primary products alongside 4-hydroxypropranolol (4-OH) and 5-hydroxypropranolol. The metabolic pathways are characterized by:
- CYP Enzymes Involvement :
- CYP2D6 is responsible for hydroxylation at the naphthalene ring positions.
- CYP1A2 plays a critical role in the formation of NDP from propranolol.
The correlation between enzyme activity and metabolite formation has been extensively studied. For instance, a study demonstrated that propranolol's N-desisopropylation activity correlates highly with CYP1A2 content in human liver microsomes, while CYP2D6 is more involved in hydroxylation processes .
Enantioselective Acetylation
NDP undergoes enantioselective N-acetylation by rat liver acetyltransferase. Studies have shown that both R(+)-NDP and S(-)-NDP can be acetylated with varying efficiencies. The kinetic parameters for this reaction reveal:
- Km Values : Approximately 67.5 μM for R(+)-NDP and 62.4 μM for S(-)-NDP.
- Vmax Values : 0.462 nmol/min/mg protein for R(+)-NDP and 0.205 nmol/min/mg protein for S(-)-NDP .
Analytical Methods for Detection
The quantification of NDP in biological samples has been facilitated by advanced analytical techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). A method developed for detecting propranolol and its metabolites in rat plasma achieved high recovery rates, indicating its reliability for pharmacokinetic studies .
Compound | Extraction Recovery Rate | Limit of Quantification (LOQ) |
---|---|---|
Propranolol | >90% | 2 ng/mL |
4-Hydroxypropranolol | >50% | 1 ng/mL |
N-Desisopropylpropranolol | >50% | 1 ng/mL |
Clinical Implications and Case Studies
NDP has been studied in various clinical contexts, particularly in relation to its role in drug interactions. For example, Ginkgo biloba extract has been shown to enhance the clearance of propranolol by inducing CYP1A2, thereby increasing the formation of NDP . In a clinical study involving infants with hemangioma treated with propranolol, researchers successfully quantified NDP levels alongside other metabolites to better understand dosing implications and safety profiles .
Propriétés
IUPAC Name |
1-amino-3-naphthalen-1-yloxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943119 | |
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20862-11-7 | |
Record name | (±)-Desisopropylpropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desisopropylpropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORPROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.